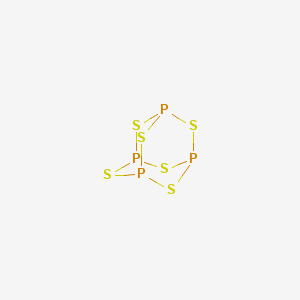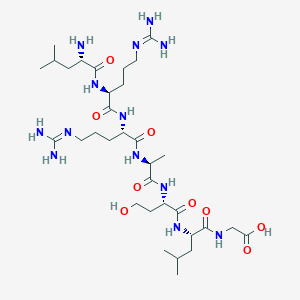
Leu-Arg-Arg-Ala-Hse-Leu-Gly
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leu-Arg-Arg-Ala-Hse-Leu-Gly is a heptapeptide composed of the amino acids leucine, arginine, alanine, homoserine, and glycine This peptide sequence is notable for its inclusion of homoserine, a non-standard amino acid that is not typically found in natural peptides and proteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Arg-Arg-Ala-Hse-Leu-Gly can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The homoserine residue is typically introduced in its protected form to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines automate the repetitive steps of SPPS, allowing for the efficient production of peptides in high yields. The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity .
化学反应分析
Types of Reactions
Leu-Arg-Arg-Ala-Hse-Leu-Gly can undergo various chemical reactions, including phosphorylation, oxidation, and hydrolysis. The homoserine residue, in particular, is a target for phosphorylation by kinases, which adds a phosphate group to the hydroxyl group of homoserine .
Common Reagents and Conditions
Phosphorylation: This reaction typically requires a kinase enzyme and adenosine triphosphate (ATP) as the phosphate donor. The reaction is carried out under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used to oxidize the peptide, particularly targeting the methionine and cysteine residues if present.
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds, breaking down the peptide into its constituent amino acids.
Major Products Formed
Phosphorylation: The major product is the phosphorylated peptide, where the homoserine residue is modified with a phosphate group.
Oxidation: Oxidized forms of the peptide, with potential modifications to methionine and cysteine residues.
Hydrolysis: Free amino acids resulting from the cleavage of peptide bonds.
科学研究应用
Leu-Arg-Arg-Ala-Hse-Leu-Gly has several applications in scientific research:
Chemistry: Used as a model peptide for studying phosphorylation and other post-translational modifications.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Potential therapeutic applications due to its ability to modulate kinase activity and other cellular processes.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
作用机制
The mechanism of action of Leu-Arg-Arg-Ala-Hse-Leu-Gly involves its interaction with specific enzymes and receptors. For example, the homoserine residue can be phosphorylated by cAMP-dependent protein kinase (protein kinase A), which regulates various cellular processes by modifying the activity of target proteins. The peptide can also interact with other proteins through its arginine and leucine residues, facilitating protein-protein interactions and signal transduction .
相似化合物的比较
Leu-Arg-Arg-Ala-Hse-Leu-Gly can be compared to other peptides containing homoserine or similar sequences:
H-Gly-Gly-Hse-Ala-OH: A tetrapeptide used as a model for studying phosphorylation.
H-Glu-Ser-Leu-Hse-Ser-Ser-Glu-Glu-OH: An octapeptide with a similar phosphorylation site.
Leu-Arg-Arg-Ala-Ser-Leu-Gly: A peptide with serine instead of homoserine, used to study the specificity of kinase enzymes
These comparisons highlight the unique properties of this compound, particularly its inclusion of homoserine, which provides distinct reactivity and biological activity.
属性
分子式 |
C33H63N13O9 |
|---|---|
分子量 |
785.9 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H63N13O9/c1-17(2)14-20(34)27(51)44-22(9-7-12-40-33(37)38)30(54)45-21(8-6-11-39-32(35)36)29(53)42-19(5)26(50)43-23(10-13-47)31(55)46-24(15-18(3)4)28(52)41-16-25(48)49/h17-24,47H,6-16,34H2,1-5H3,(H,41,52)(H,42,53)(H,43,50)(H,44,51)(H,45,54)(H,46,55)(H,48,49)(H4,35,36,39)(H4,37,38,40)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI 键 |
IAYVFRGYXAGBQL-BTNSXGMBSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


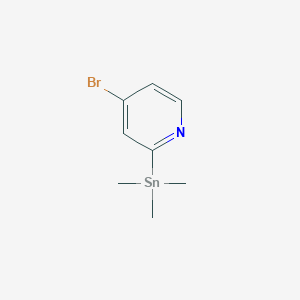
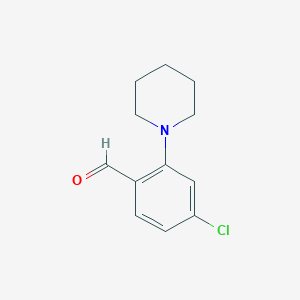

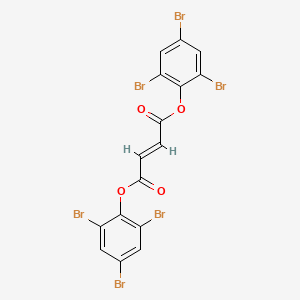
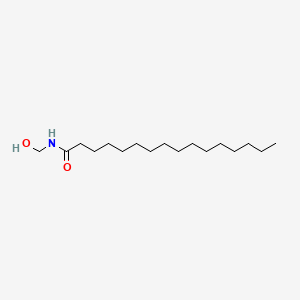
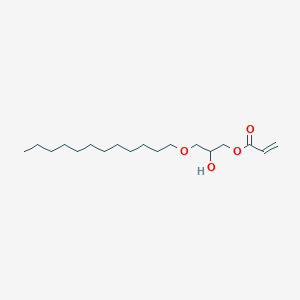
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
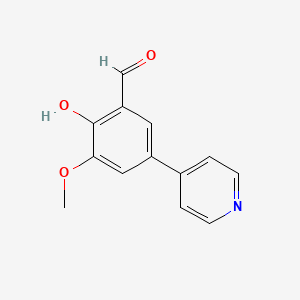
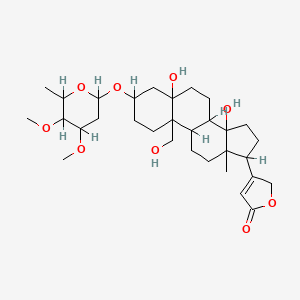
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)

![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)
